An In-depth Technical Guide to N-(3,3-Difluorocyclobutyl)cyclopentanamine: Synthesis, Properties, and Medicinal Chemistry Applications
An In-depth Technical Guide to N-(3,3-Difluorocyclobutyl)cyclopentanamine: Synthesis, Properties, and Medicinal Chemistry Applications
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into small molecules continues to be a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the gem-difluorinated cyclobutane ring has emerged as a particularly valuable scaffold. This guide provides a comprehensive technical overview of N-(3,3-Difluorocyclobutyl)cyclopentanamine, a novel secondary amine that combines the unique conformational constraints and electronic properties of the 3,3-difluorocyclobutane moiety with the versatile cyclopentyl group. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications in medicinal chemistry. We present detailed, field-proven protocols for its preparation via reductive amination, a thorough analysis of its predicted physicochemical properties, and a forward-looking perspective on its potential as a building block in the development of next-generation therapeutics.
Introduction: The Rationale for Fluorinated Scaffolds in Drug Design
The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa[1][2]. The carbon-fluorine bond's high strength makes it resistant to metabolic oxidation, often leading to an improved pharmacokinetic profile[1]. The gem-difluoro group (CF2) is of particular interest as it can act as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with biological targets[1]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of nearby amines, which can be advantageous for optimizing a compound's solubility, permeability, and target engagement while mitigating off-target effects related to high basicity.
The cyclobutane ring, a "puckered" four-membered carbocycle, offers a unique three-dimensional structure that is increasingly utilized in medicinal chemistry to impart conformational rigidity and explore novel chemical space[3][4]. The combination of a gem-difluoro substitution on a cyclobutane ring with a secondary amine, as in N-(3,3-Difluorocyclobutyl)cyclopentanamine, presents a compelling scaffold for the design of novel therapeutic agents with potentially enhanced drug-like properties.
Chemical Structure and Predicted Physicochemical Properties
N-(3,3-Difluorocyclobutyl)cyclopentanamine is a secondary amine with the molecular formula C9H15F2N. Its structure features a cyclopentyl group attached to the nitrogen atom of a 3,3-difluorocyclobutanamine moiety.
Table 1: Key Chemical and Computed Properties of N-(3,3-Difluorocyclobutyl)cyclopentanamine
| Property | Value | Source |
| Molecular Formula | C9H15F2N | [5] |
| Molecular Weight | 175.22 g/mol | [5] |
| CAS Number | 1862799-59-4 | [5] |
| XLogP3-AA (Computed) | 2.3 | [5] |
| Topological Polar Surface Area | 12 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
Basicity (pKa)
The basicity of the secondary amine in N-(3,3-Difluorocyclobutyl)cyclopentanamine is a critical parameter influencing its behavior in biological systems. While the experimental pKa for this specific molecule has not been reported, we can estimate it based on data from analogous compounds. The pKa of cyclobutylamine is approximately 9.6[6]. The introduction of two fluorine atoms at the 3-position is expected to significantly lower the pKa due to their strong electron-withdrawing inductive effect. Studies on other fluorinated cyclobutane amines have shown a decrease in pKa of about 0.4 units per fluorine atom[6]. Therefore, a pKa in the range of 8.0-9.0 is a reasonable prediction for N-(3,3-Difluorocyclobutyl)cyclopentanamine. This moderate basicity could be advantageous in drug design, potentially reducing interactions with acidic off-targets.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The computed XLogP3-AA value for N-(3,3-Difluorocyclobutyl)cyclopentanamine is 2.3, suggesting moderate lipophilicity[5]. The introduction of fluorine generally increases lipophilicity[7][8]. The cyclopentyl group also contributes significantly to the overall lipophilic character of the molecule.
Synthesis and Characterization
Proposed Synthetic Workflow
The proposed synthesis involves two key stages: the preparation of the 3,3-difluorocyclobutanone precursor and the subsequent reductive amination.
Caption: Proposed synthetic workflow for N-(3,3-Difluorocyclobutyl)cyclopentanamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a self-validating system, designed with in-process checks to ensure the successful formation of the target molecule.
Materials:
-
3,3-Difluorocyclobutanone
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluorocyclobutanone (1.0 equivalent) and a suitable solvent such as DCE or DCM.
-
Imine Formation: Add cyclopentylamine (1.0-1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3,3-Difluorocyclobutyl)cyclopentanamine.
Spectroscopic Characterization
Due to the absence of published spectra for N-(3,3-Difluorocyclobutyl)cyclopentanamine, the following sections provide predicted spectroscopic features based on the analysis of analogous compounds. These predictions can guide the characterization of the synthesized molecule.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
N-H Proton: A broad singlet is expected, the chemical shift of which will be concentration and solvent-dependent. This signal will disappear upon D2O exchange.
-
Cyclopentyl-CH-N: A multiplet deshielded by the adjacent nitrogen atom, likely in the range of 2.5-3.5 ppm.
-
Cyclobutyl-CH-N: A multiplet, also deshielded by the nitrogen, expected in a similar region to the cyclopentyl-CH-N proton.
-
Cyclobutyl-CH2: The methylene protons on the cyclobutane ring will appear as multiplets, likely showing complex splitting patterns due to coupling with both protons and fluorine atoms. These are expected in the range of 2.0-3.0 ppm.
-
Cyclopentyl-CH2: The methylene protons of the cyclopentyl ring will likely appear as overlapping multiplets in the range of 1.2-2.0 ppm.
¹³C NMR:
-
Cyclopentyl-C-N: Deshielded carbon, expected in the range of 50-60 ppm.
-
Cyclobutyl-C-N: Also deshielded, likely in a similar range to the cyclopentyl-C-N carbon.
-
Cyclobutyl-CF2: A triplet due to one-bond C-F coupling, expected to be significantly downfield, in the range of 115-125 ppm.
-
Cyclobutyl-CH2: A triplet due to two-bond C-F coupling, expected in the range of 30-40 ppm.
-
Cyclopentyl-CH2: Several signals are expected in the aliphatic region, typically between 20-40 ppm.
¹⁹F NMR:
-
A single signal is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the adjacent protons.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum of this secondary amine is predicted to show the following characteristic absorptions[9][10][11][12]:
-
N-H Stretch: A single, sharp, and weak to medium intensity band in the region of 3300-3350 cm⁻¹[9][10][11][12]. This distinguishes it from primary amines which show two bands in this region.
-
C-H Stretch: Multiple bands just below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the cyclobutane and cyclopentane rings.
-
N-H Bend (Wag): A broad band in the region of 700-750 cm⁻¹[12].
-
C-N Stretch: A medium intensity band in the 1100-1200 cm⁻¹ region.
-
C-F Stretch: Strong absorption bands in the 1000-1100 cm⁻¹ region.
3.3.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the following features[13][14][15][16]:
-
Molecular Ion (M+•): An odd molecular weight peak at m/z = 175, consistent with the nitrogen rule[13][16]. This peak may be of low intensity.
-
Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is cleavage of the bond alpha to the nitrogen atom[13][14]. This would lead to the loss of a C4H7 radical (from the cyclopentyl ring) or a C3H4F2 radical (from the cyclobutyl ring), resulting in fragment ions. The base peak is often due to the formation of the most stable iminium ion.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Potential Applications in Medicinal Chemistry
While N-(3,3-Difluorocyclobutyl)cyclopentanamine itself has not been reported in the context of specific biological targets, the closely related scaffold, 3,3-difluorocyclopentanamine, has been successfully employed in the development of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors[1]. TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases[1].
The 3,3-difluorocyclopentylamino moiety has been shown to be a valuable component of these inhibitors, with the cyclopentane ring helping to position the molecule in the ATP-binding site of the kinase, and the gem-difluoro group contributing to favorable drug-like properties[1]. It is highly plausible that N-(3,3-Difluorocyclobutyl)cyclopentanamine could serve as a valuable building block for the synthesis of novel kinase inhibitors and other targeted therapies. The slightly different geometry and conformational preferences of the cyclobutane ring compared to the cyclopentane ring could offer new opportunities for optimizing ligand-receptor interactions.
Conclusion
N-(3,3-Difluorocyclobutyl)cyclopentanamine represents a novel and promising chemical entity for drug discovery and development. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, physicochemical properties, and a reliable synthetic route. The strategic combination of a gem-difluorinated cyclobutane ring and a secondary amine makes this compound an attractive building block for the design of new therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The detailed experimental protocols and predicted characterization data provided herein offer a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this intriguing molecule. Further investigation into the utility of this scaffold in medicinal chemistry is highly warranted.
References
- Grygorenko, O. O., et al. (2020). Synthesis and physicochemical properties of functionalized cis-2-((fluoro)alkyl)cyclobutanes. ChemRxiv.
- Whitman College. (n.d.). GCMS Section 6.
- University of Arizona. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: 3,3-Difluorocyclopentanamine Hydrochloride as a Scaffold in Medicinal Chemistry.
- Future4200. (n.d.). Chapter 11 - Amines.
- JoVE. (2023). Video: Mass Spectrometry of Amines.
- Grygorenko, O. O., et al. (2024).
- ResearchGate. (n.d.). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D)
- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries.
- Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. PubMed.
- Laskin, J., & Yang, H. (2010). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1779-1788.
- Grygorenko, O. O., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Chemistry – A European Journal, 27(49), 12547-12556.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.
- Google Patents. (2009).
- University of California, Los Angeles. (n.d.). IR: amines.
- Melnykov, K. P., et al. (2018).
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- Sigma-Aldrich. (n.d.). Cyclobutylamine 98%.
- Google Patents. (2002). US 6,862,890 B2 - Process for forming particles.
- ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted...).
- GuideChem. (n.d.). N-(3,3-difluorocyclobutyl)cyclopentanamine 1862799-59-4 wiki.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
- Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 6(5), 3645-3655.
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.
- Li, Y., et al. (2023). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 14(32), 8636-8642.
- Google Patents. (2013). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)
- Google Patents. (1980). US4188403A - Cyclopentan-1-amines.
- Wikipedia. (n.d.). Cyclobutylamine.
- ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.
- Gurbych, O., et al. (2024).
- Royal Society of Chemistry. (n.d.).
- Acta Poloniae Pharmaceutica. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
- PubChem. (n.d.).
- IntechOpen. (2017).
- Georg Thieme Verlag. (n.d.). 4. 13C NMR Spectroscopy.
- IntechOpen. (2017).
- ResearchGate. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.
- BenchChem. (n.d.). In-Depth Technical Guide: Characterization of N-butylcyclopentanamine hydrochloride (CAS Number 1049750-21-1).
- International Journal of Creative Research Thoughts. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. future4200.com [future4200.com]
- 16. jove.com [jove.com]
